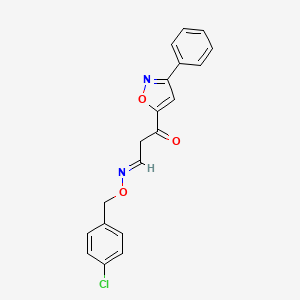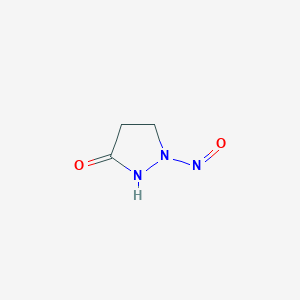
Methyl 2-(2-quinoxalinylsulfonyl)benzenecarboxylate
Vue d'ensemble
Description
“Methyl 2-(2-quinoxalinylsulfonyl)benzenecarboxylate” is a chemical compound with the molecular formula C16H12N2O4S . It is used extensively in scientific research, with applications ranging from drug synthesis to material science.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H12N2O4S . The molecular weight of this compound is 328.34 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 328.34 . The predicted boiling point is 557.2±40.0 °C, and the predicted density is 1.389±0.06 g/cm3 .Applications De Recherche Scientifique
Neuroprotection in Cerebral Ischemia
Research has shown that quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), can act as neuroprotectants in cases of cerebral ischemia. NBQX, an analog of quinoxalinedione antagonists, selectively inhibits binding to the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered hours after the ischemic challenge. This suggests potential for methyl 2-(2-quinoxalinylsulfonyl)benzenecarboxylate derivatives in neuroprotective strategies (Sheardown et al., 1990).
Catalysis in Asymmetric Hydrogenation
Quinoxaline derivatives have also been employed as ligands in catalysis, particularly in the asymmetric hydrogenation of functionalized alkenes. For example, 2,3-bis(tert-butylmethylphosphino)quinoxalines, among other rigid P-chiral phosphine ligands, have been used to prepare rhodium complexes exhibiting high enantioselectivities and catalytic activities. This application is significant in the synthesis of chiral pharmaceutical ingredients, highlighting the potential use of this compound derivatives in the development of new catalytic agents (Imamoto et al., 2012).
Antituberculosis Agents
Another significant area of research involves the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives, which have been evaluated for their antituberculosis activity. These compounds have shown varying degrees of efficacy against Mycobacterium tuberculosis, with the activity being influenced by specific substituents on the quinoxaline nucleus. This suggests that derivatives of this compound could be explored further as potential antituberculosis agents (Jaso et al., 2005).
Chemical Synthesis and Modification
Quinoxaline derivatives have also been utilized in various chemical synthesis and modification processes. For instance, N-oxides in the quinoxaline series have been synthesized, with acyl derivatives of 2-aminoquinoxaline and their 1-N-oxides, as well as methyl derivatives, being explored for different chemical properties and applications. This area of research indicates the potential for this compound in diverse chemical synthesis and modification endeavors (Elina et al., 1966).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-quinoxalin-2-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-22-16(19)11-6-2-5-9-14(11)23(20,21)15-10-17-12-7-3-4-8-13(12)18-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCZDVCPJHYCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270215 | |
| Record name | Methyl 2-(2-quinoxalinylsulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338394-71-1 | |
| Record name | Methyl 2-(2-quinoxalinylsulfonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338394-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(2-quinoxalinylsulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B3126916.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3126919.png)



![2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine](/img/structure/B3126936.png)


![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)
![2-[(4-Fluorophenyl)sulfonyl]quinoxaline](/img/structure/B3126954.png)

![phenyl (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B3126966.png)